molecular formula C22H26N4O5 B1586954 Phe-Gly-Gly-Phe CAS No. 40204-87-3

Phe-Gly-Gly-Phe

Cat. No.: B1586954
CAS No.: 40204-87-3
M. Wt: 426.5 g/mol
InChI Key: NWFLONJLUJYCNS-UHFFFAOYSA-N
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Description

Phe-Gly-Gly-Phe is a tetrapeptide composed of the amino acids phenylalanine, glycine, glycine, and phenylalanine. Peptides like this compound are known for their ability to self-assemble into various nanostructures, making them valuable in nanomedicine and other scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phe-Gly-Gly-Phe typically involves solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process begins with the attachment of the first amino acid to a solid resin. Subsequent amino acids are then added one by one, with each addition involving the following steps:

    Deprotection: Removal of the protecting group from the amino group of the attached amino acid.

    Coupling: Activation and addition of the next amino acid.

    Cleavage: Removal of the peptide from the resin.

Common reagents used in SPPS include dicyclohexylcarbodiimide (DCCI) for coupling and trifluoroacetic acid (TFA) for deprotection .

Industrial Production Methods

Industrial production of peptides like this compound often employs large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, utilizing automated synthesizers and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

Phe-Gly-Gly-Phe can undergo various chemical reactions, including:

    Oxidation: Involving the phenylalanine residues.

    Reduction: Typically less common for this peptide.

    Substitution: Possible at the amino or carboxyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Various nucleophiles under mild conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of phenylalanine residues can lead to the formation of quinones .

Scientific Research Applications

Phe-Gly-Gly-Phe has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of Phe-Gly-Gly-Phe involves its ability to self-assemble into nanostructures through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions facilitate the formation of stable structures that can interact with biological molecules and cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phe-Gly-Gly-Phe is unique due to its specific sequence, which allows for a balance of flexibility and stability in its self-assembled structures. This balance makes it particularly useful in applications requiring precise control over nanostructure formation .

Properties

IUPAC Name

2-[[2-[[2-[(2-amino-3-phenylpropanoyl)amino]acetyl]amino]acetyl]amino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O5/c23-17(11-15-7-3-1-4-8-15)21(29)25-13-19(27)24-14-20(28)26-18(22(30)31)12-16-9-5-2-6-10-16/h1-10,17-18H,11-14,23H2,(H,24,27)(H,25,29)(H,26,28)(H,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWFLONJLUJYCNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NCC(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90391499
Record name Phe-Gly-Gly-Phe
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90391499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40204-87-3
Record name Phe-Gly-Gly-Phe
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90391499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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